molecular formula C12H18Si B092903 Trimethyl-(4-prop-1-en-2-ylphenyl)silane CAS No. 17920-24-0

Trimethyl-(4-prop-1-en-2-ylphenyl)silane

Cat. No.: B092903
CAS No.: 17920-24-0
M. Wt: 190.36 g/mol
InChI Key: IFMXBBNZFOAHBB-UHFFFAOYSA-N
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Description

Trimethyl-(4-prop-1-en-2-ylphenyl)silane, also known as this compound, is a useful research compound. Its molecular formula is C12H18Si and its molecular weight is 190.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 294210. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

17920-24-0

Molecular Formula

C12H18Si

Molecular Weight

190.36 g/mol

IUPAC Name

trimethyl-(4-prop-1-en-2-ylphenyl)silane

InChI

InChI=1S/C12H18Si/c1-10(2)11-6-8-12(9-7-11)13(3,4)5/h6-9H,1H2,2-5H3

InChI Key

IFMXBBNZFOAHBB-UHFFFAOYSA-N

SMILES

CC(=C)C1=CC=C(C=C1)[Si](C)(C)C

Canonical SMILES

CC(=C)C1=CC=C(C=C1)[Si](C)(C)C

17920-24-0

Synonyms

p-Isopropenylphenyltrimethylsilane

Origin of Product

United States

Synthesis routes and methods

Procedure details

Placing 2 g (83 mmol) of dry magnesium into a 250 mL flask equipped with a condenser, a dropping funnel and a magnetic stirrer, the reaction was carried out in a nitrogen atmosphere. The magnesium was initially activated by adding 1 mL of p-chloro-methylstyrene (Aldrich, Germany) with 0.5 g iodine in 5 mL THF at 50° C. for a period of 30 minutes. Into the mixture a solution of 11 g (72 mmol) of p-chloro-α-methylstyrene in 50 mL THF was dropped over a period of 12 hours under reflux. The reaction mixture was cooled to 40° C., then 7.8 g (72 mmol) of chlorotrimethylsilane (Fluka, Japan) in 30 mL of THF were added dropwise and reacted for 24 hours. After the reaction was completed, a large amount of water was added and the reaction mixture was extracted with ether. The ether layer was dried over magnesium sulfate, and distilled under reduced pressure, bp 66°-67° C./2 mmHg. Yield, 56%. The colorless liquid crude product was purified by column chromatography, which was performed on silica gel using n-hexane as an eluent. The product was identified by IR and 1H-NMR spectroscopy.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Four
Quantity
0.5 g
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
11 g
Type
reactant
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
7.8 g
Type
reactant
Reaction Step Six
Name
Quantity
30 mL
Type
solvent
Reaction Step Six

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